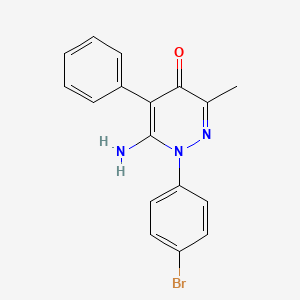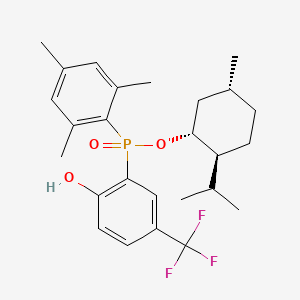![molecular formula C13H14O2 B12904381 2-{[2-(Methoxymethyl)phenyl]methyl}furan CAS No. 143722-58-1](/img/structure/B12904381.png)
2-{[2-(Methoxymethyl)phenyl]methyl}furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Methoxymethyl)benzyl)furan is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound features a furan ring substituted with a benzyl group that has a methoxymethyl substituent. Furans are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methoxymethyl)benzyl)furan can be achieved through several synthetic routes. One common method involves the alkylation of a furan derivative with a benzyl halide that has a methoxymethyl substituent. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the furan ring and facilitate nucleophilic substitution.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a furan boronic acid derivative reacts with a benzyl halide under mild conditions to form the desired product .
Industrial Production Methods
Industrial production of 2-(2-(Methoxymethyl)benzyl)furan may involve continuous flow processes to enhance reaction efficiency and yield. Catalysts such as palladium on carbon or other heterogeneous catalysts can be employed to facilitate the reaction. The use of green chemistry principles, such as solvent-free conditions or the use of renewable feedstocks, can also be considered to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Methoxymethyl)benzyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The benzyl group can be reduced to form the corresponding furan alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Furanones, furandiones, and other oxygenated furans.
Reduction: Furan alcohols and diols.
Substitution: Halogenated furans, nitrofurans, and sulfonated furans.
Wissenschaftliche Forschungsanwendungen
2-(2-(Methoxymethyl)benzyl)furan has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties
Wirkmechanismus
The mechanism of action of 2-(2-(Methoxymethyl)benzyl)furan involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the benzyl group can enhance binding affinity through hydrophobic interactions. The methoxymethyl substituent may also contribute to the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Methoxymethyl)furan
- 2-(Benzyl)furan
- 2-(2-(Hydroxymethyl)benzyl)furan
Comparison
2-(2-(Methoxymethyl)benzyl)furan is unique due to the presence of both a methoxymethyl and a benzyl group on the furan ring. This combination of substituents imparts distinct chemical and physical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. Compared to 2-(Methoxymethyl)furan, the additional benzyl group enhances the compound’s stability and reactivity. In contrast to 2-(Benzyl)furan, the methoxymethyl group provides additional sites for chemical modification and potential biological activity .
Eigenschaften
CAS-Nummer |
143722-58-1 |
|---|---|
Molekularformel |
C13H14O2 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
2-[[2-(methoxymethyl)phenyl]methyl]furan |
InChI |
InChI=1S/C13H14O2/c1-14-10-12-6-3-2-5-11(12)9-13-7-4-8-15-13/h2-8H,9-10H2,1H3 |
InChI-Schlüssel |
WEHFHKZUFFCAPU-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC=CC=C1CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



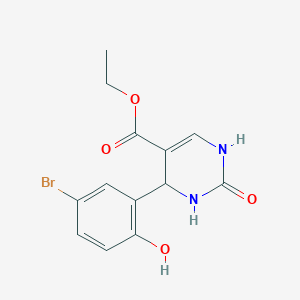
![4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12904307.png)

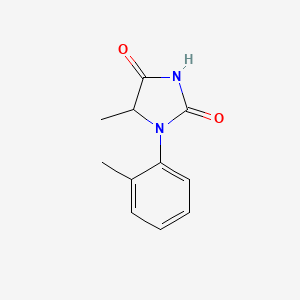
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[2-(phenylmethoxy)phenyl]-](/img/structure/B12904324.png)

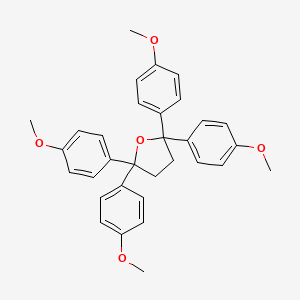
![(4R)-1-[(Benzyloxy)carbonyl]-4-hydroxy-L-prolylglycine](/img/structure/B12904335.png)
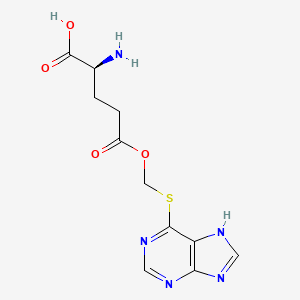
![2-[2,2-Bis(phenylsulfanyl)ethyl]furan](/img/structure/B12904353.png)
![6-(4-Methoxyphenyl)-5-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12904358.png)
